

Spectroscopic Data of 2-Chloro-4-fluorophenylacetic Acid: A Technical Guide

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Compound of Interest

Compound Name:	2-Chloro-4-fluorophenylacetic acid
CAS No.:	177985-32-9
Cat. No.:	B1362054

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-fluorophenylacetic acid is a halogenated aromatic carboxylic acid with potential applications in pharmaceutical and agrochemical research. As with any compound intended for these applications, precise structural elucidation and purity assessment are paramount. Spectroscopic techniques provide a powerful, non-destructive means to achieve this, offering detailed insights into the molecular structure and electronic environment of the analyte. This guide provides an in-depth analysis of the expected spectroscopic data for **2-Chloro-4-fluorophenylacetic acid**, including Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This document is structured to provide not just the data, but also the underlying scientific principles and methodologies. It is designed to serve as a practical reference for researchers actively working with this compound or similar chemical entities. The data presented herein is a combination of predicted values from computational models and comparative analysis with

structurally analogous compounds, given the limited availability of experimentally derived spectra in the public domain.

Molecular Structure and Key Features

2-Chloro-4-fluorophenylacetic acid possesses a phenyl ring substituted with a chlorine atom at the 2-position and a fluorine atom at the 4-position. An acetic acid moiety is attached to the 1-position of the ring. This substitution pattern leads to a unique electronic distribution and steric environment, which is reflected in its spectroscopic signatures.

Caption: Molecular structure of **2-Chloro-4-fluorophenylacetic acid**.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of **2-Chloro-4-fluorophenylacetic acid** in a deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic protons and the methylene protons of the acetic acid group.

Predicted ¹H NMR Data

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~10-12	Singlet (broad)	1H	-COOH
~7.3-7.5	Doublet of doublets	1H	Ar-H
~7.1-7.3	Doublet of doublets	1H	Ar-H
~7.0-7.2	Triplet of doublets	1H	Ar-H
~3.7	Singlet	2H	-CH ₂ -

Note: Predicted chemical shifts can vary depending on the solvent and the prediction algorithm used. The broadness of the carboxylic acid proton signal is due to hydrogen bonding and exchange.

Interpretation and Rationale

- Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield. Its chemical shift can be highly variable and is concentration and solvent dependent.
- Aromatic Protons (Ar-H): The three protons on the phenyl ring will exhibit complex splitting patterns due to both homo- and heteronuclear coupling (with ^{19}F).
 - The proton ortho to the fluorine atom will be split by the adjacent aromatic proton and the fluorine atom (^3JHH and ^3JHF coupling).
 - The proton meta to the fluorine and ortho to the chlorine will be split by two adjacent aromatic protons.
 - The proton ortho to the acetic acid group will be split by its neighboring aromatic proton and potentially show long-range coupling.
- Methylene Protons (-CH₂-): These two protons are chemically equivalent and are adjacent to the electron-withdrawing carboxylic acid group and the aromatic ring, placing their signal around 3.7 ppm. They appear as a singlet as there are no adjacent protons to couple with.

Experimental Protocol: ^1H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Chloro-4-fluorophenylacetic acid** in ~0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- Acquisition Parameters:
 - Number of scans: 16-32
 - Relaxation delay: 1-2 seconds
 - Pulse width: 90°
 - Spectral width: 0-16 ppm

- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).

^{13}C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ^{13}C NMR spectrum of **2-Chloro-4-fluorophenylacetic acid** will show distinct signals for each of the eight carbon atoms.

Predicted ^{13}C NMR Data

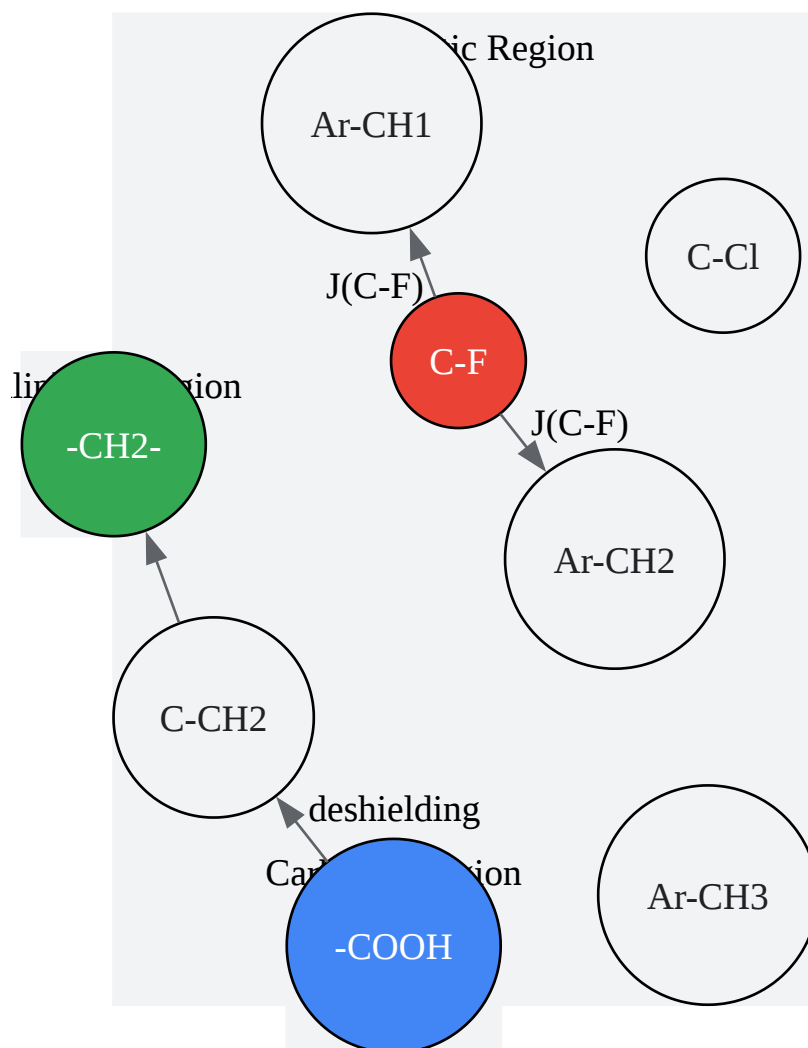
Chemical Shift (δ , ppm)	Assignment
~175-180	-COOH
~158-162 (d, $^1\text{JCF} \approx 245\text{-}255$ Hz)	C-F
~135-140 (d, $^3\text{JCF} \approx 8\text{-}10$ Hz)	C-Cl
~130-135 (d, $^4\text{JCF} \approx 3\text{-}4$ Hz)	C-CH ₂
~128-132 (d, $^2\text{JCF} \approx 20\text{-}25$ Hz)	Ar-CH
~115-120 (d, $^2\text{JCF} \approx 20\text{-}25$ Hz)	Ar-CH
~112-117 (d, $^3\text{JCF} \approx 8\text{-}10$ Hz)	Ar-CH
~35-40	-CH ₂ -

Note: Predicted chemical shifts and coupling constants (J) are approximate. The signals for the fluorine-bearing carbon and adjacent carbons will appear as doublets due to C-F coupling.

Interpretation and Rationale

- Carbonyl Carbon (-COOH): This carbon is the most deshielded due to the two electronegative oxygen atoms and appears at the lowest field.
- Aromatic Carbons (Ar-C):

- The carbon directly bonded to the fluorine atom (C-F) will exhibit a large one-bond coupling constant ($^1J_{CF}$) and will be significantly shifted downfield.
- The carbons ortho and meta to the fluorine atom will show smaller two- and three-bond C-F couplings, respectively, resulting in doublet signals.
- The carbon bonded to the chlorine atom will be deshielded.
- The carbon attached to the acetic acid moiety will also be identifiable.
- Methylene Carbon (-CH₂-): This aliphatic carbon will appear at the highest field (most shielded).



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Caption: Predicted ^{13}C NMR chemical shift regions.

Experimental Protocol: ^{13}C NMR Spectroscopy

- Sample Preparation: Prepare a more concentrated sample than for ^1H NMR, typically 20-50 mg in ~0.7 mL of deuterated solvent.
- Instrumentation: Use a 100 MHz or higher ^{13}C frequency NMR spectrometer.
- Acquisition Parameters:
 - Technique: Proton-decoupled ^{13}C NMR.
 - Number of scans: 1024-4096 (or more, due to the low natural abundance of ^{13}C).
 - Relaxation delay: 2-5 seconds.
 - Pulse width: 90° .
 - Spectral width: 0-220 ppm.
- Processing: Similar to ^1H NMR, with referencing to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is particularly useful for identifying functional groups. The IR spectrum of **2-Chloro-4-fluorophenylacetic acid** will be dominated by absorptions from the carboxylic acid group and the substituted aromatic ring.

Predicted IR Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad, Strong	O-H stretch (carboxylic acid dimer)
~1700-1725	Strong	C=O stretch (carboxylic acid dimer)
~1600, ~1475	Medium	C=C aromatic ring stretches
~1400-1440	Medium	C-O-H bend
~1200-1300	Strong	C-O stretch
~1000-1100	Strong	C-F stretch
~700-800	Strong	C-Cl stretch

Interpretation and Rationale

- **O-H Stretch:** The very broad absorption in the 2500-3300 cm⁻¹ region is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.
- **C=O Stretch:** The strong, sharp peak around 1700-1725 cm⁻¹ is indicative of the carbonyl stretch of the carboxylic acid, also consistent with a dimeric structure.
- **Aromatic C=C Stretches:** The absorptions in the 1475-1600 cm⁻¹ region are typical for aromatic ring vibrations.
- **C-F and C-Cl Stretches:** The presence of strong bands in the fingerprint region corresponding to the carbon-fluorine and carbon-chlorine stretching vibrations confirms the halogen substitution.

Experimental Protocol: IR Spectroscopy

- **Sample Preparation:**
 - **Solid (KBr pellet):** Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

- Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition: Record the spectrum typically from 4000 to 400 cm^{-1} .
- Processing: Perform a background subtraction using a spectrum of the empty sample holder (or pure KBr pellet).

Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

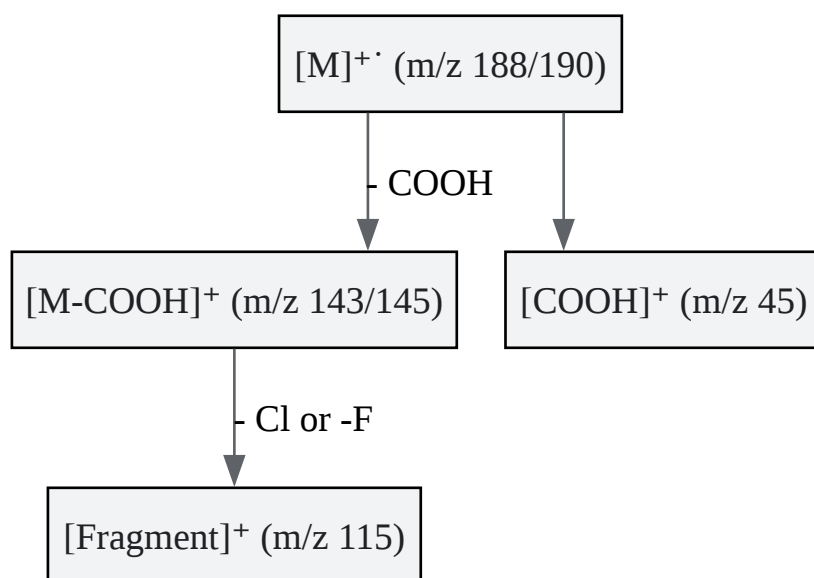
Predicted Mass Spectrum Data

m/z	Relative Intensity	Assignment
188/190	High	$[M]^+$ (Molecular ion, ~3:1 ratio)
143/145	Moderate	$[M - \text{COOH}]^+$
115	Moderate	$[M - \text{COOH} - \text{Cl}]^+$ or $[M - \text{COOH} - \text{F}]^+$
91	Low	$[\text{C}_7\text{H}_7]^+$ (Tropylium ion)
45	High	$[\text{COOH}]^+$

Interpretation and Rationale

- Molecular Ion Peak ($[M]^+$): The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks at m/z 188 and 190 in an approximate 3:1 intensity ratio, corresponding to the natural abundance of ^{35}Cl and ^{37}Cl .
- Fragmentation Pattern:

- The most common initial fragmentation for carboxylic acids is the loss of the carboxyl group, leading to a fragment at $[M - 45]^+$.
- Subsequent fragmentation of the aromatic portion can involve the loss of the halogen atoms.
- Rearrangement to form the stable tropylium ion (m/z 91) is also possible, though may be less favored due to the electron-withdrawing substituents.



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Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocol: Mass Spectrometry

- **Sample Introduction:** Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- **Ionization:** Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
- **Mass Analysis:** Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

- Data Analysis: Interpret the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Conclusion

The comprehensive spectroscopic analysis of **2-Chloro-4-fluorophenylacetic acid**, combining ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry, provides a robust framework for its structural confirmation and characterization. While experimental data is paramount, the predictive and comparative approach outlined in this guide offers valuable insights for researchers. The interplay of the chloro, fluoro, and carboxylic acid functionalities results in a unique and interpretable set of spectroscopic data that, when properly analyzed, can ensure the identity and purity of this important chemical intermediate.

References

- Note: As this guide is based on predicted data and general spectroscopic principles, direct literature references for the complete experimental spectra of **2-Chloro-4-fluorophenylacetic acid** are not currently available.
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